

Structure and isomeric SMILES of 2,3-Difluoro-6-methoxybenzonitrile.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

Cat. No.: B1308785

[Get Quote](#)

A Technical Guide to 2,3-Difluoro-6-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure, properties, and synthesis of **2,3-Difluoro-6-methoxybenzonitrile**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identifiers

2,3-Difluoro-6-methoxybenzonitrile is a substituted benzonitrile featuring two fluorine atoms and a methoxy group on the benzene ring. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.

Structure

The chemical structure consists of a benzene ring substituted at positions 2 and 3 with fluorine atoms, at position 6 with a methoxy group (-OCH₃), and at position 1 with a nitrile group (-C≡N).

Isomeric SMILES

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: COC1=C(C(=C(C=C1)F)F)C#N[1] or N#Cc1c(OC)ccc(c1F)F[2].

Key Identifiers

The following table summarizes the key chemical identifiers for **2,3-Difluoro-6-methoxybenzonitrile**.

Identifier	Value	Reference
CAS Number	221202-34-2	[1] [2] [3]
Molecular Formula	C ₈ H ₅ F ₂ NO	[1] [4]
Molecular Weight	169.13 g/mol	[1] [4]
PubChem CID	3841940	[1]

Synthesis and Experimental Protocols

While specific synthetic routes for **2,3-Difluoro-6-methoxybenzonitrile** are proprietary or less commonly published, a relevant experimental protocol for a key precursor, 2,3-Difluoro-6-methoxybenzaldehyde, is detailed below. The conversion of an aldehyde to a nitrile is a standard transformation in organic chemistry.

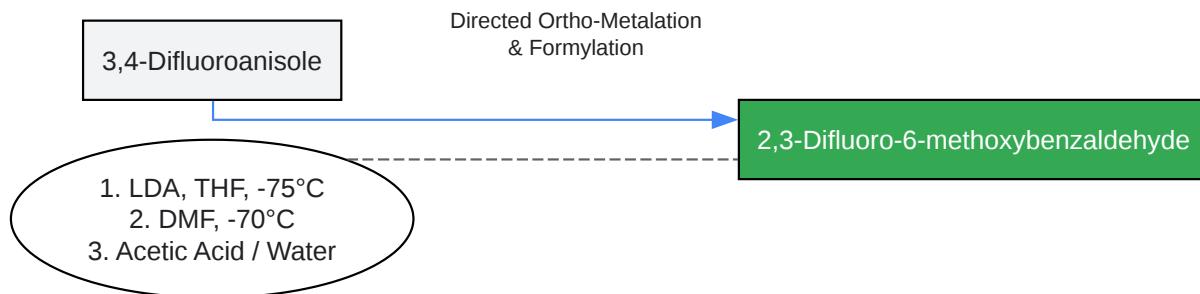
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure outlines the formylation of 3,4-difluoroanisole to produce the aldehyde precursor.[\[5\]](#)

Reaction: 3,4-Difluoroanisole → 2,3-Difluoro-6-methoxybenzaldehyde

Materials and Reagents:

- 3,4-Difluoroanisole (46.8 g, 325 mmol)
- Diisopropylaminolithium (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol)


- Acetic Acid (30 mL)
- Diethyl ether
- Water, Brine
- Magnesium Sulfate ($MgSO_4$)

Protocol:

- A 2 M solution of diisopropylaminolithium in THF/n-heptane (171 mL) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C.[5]
- A solution of 3,4-difluoroanisole (46.8 g) in anhydrous THF (100 mL) is added dropwise to the cooled LDA solution, and the mixture is stirred for 1 hour while maintaining the temperature at -75°C.[5]
- Dry N,N-dimethylformamide (27.6 mL) is then added slowly, and stirring continues for 10 minutes at -70°C.[5]
- To quench the reaction, acetic acid (30 mL) and water (400 mL) are added, allowing the mixture to warm to 10°C.[5]
- The product is extracted into diethyl ether (2 x 300 mL).[5]
- The combined organic extracts are washed with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[5]
- The organic layer is dried over magnesium sulfate ($MgSO_4$), and the solvent is removed in vacuo to yield the crude product.[5]
- The final product, 2,3-Difluoro-6-methoxybenzaldehyde, is purified by recrystallization from a diethyl ether/petroleum ether mixture.[5]

Logical Workflow and Pathway Visualization

The synthesis of the aldehyde precursor is a critical step. The following diagram illustrates this chemical transformation workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for the aldehyde precursor.

Applications in Research and Development

2,3-Difluoro-6-methoxybenzonitrile serves as an important intermediate for the synthesis of bioactive molecules. Fluorinated aromatic compounds are of high interest in drug discovery due to the unique properties fluorine imparts, such as increased metabolic stability and binding affinity. This compound is a valuable building block for creating novel pharmaceuticals and agrochemicals.^[6] It is also used in proteomics research.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. ivychem.com [ivychem.com]
- 3. [2,3-DIFLUORO-6-METHOXYBENZONITRILE | 221202-34-2](http://chemicalbook.com) [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. [2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis](http://chemicalbook.com) - chemicalbook [chemicalbook.com]

- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Structure and isomeric SMILES of 2,3-Difluoro-6-methoxybenzonitrile.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308785#structure-and-isomeric-smiles-of-2-3-difluoro-6-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com